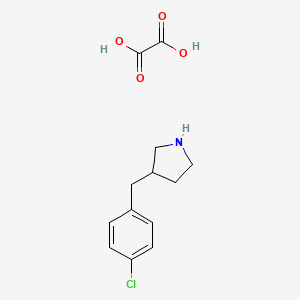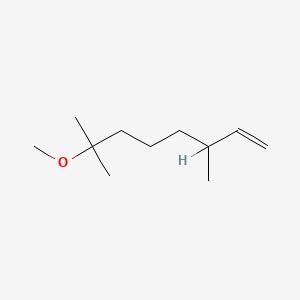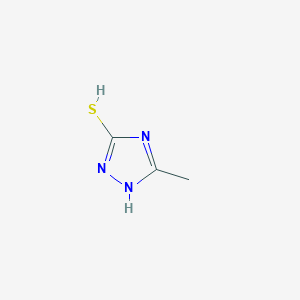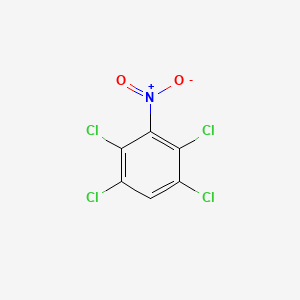![molecular formula C8H11NO B7766790 Bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 51757-85-8](/img/structure/B7766790.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Descripción general
Descripción
“Bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a cyclic amide. It is a derivative of the bicyclo[2.2.1]hept-5-ene structure .
Synthesis Analysis
There are several papers that discuss the synthesis of compounds related to “this compound”. For instance, a procedure was developed for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid . More specific synthesis methods and reactions can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “this compound” is based on the bicyclo[2.2.1]hept-5-ene ring system . The structure of this compound has been confirmed by IR and 1H NMR spectroscopy . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis
“this compound” and its derivatives can undergo various chemical reactions. For example, the reaction of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with aromatic amines has been studied . More specific chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 137.18 . More specific physical and chemical properties can be found in the referenced papers .Aplicaciones Científicas De Investigación
Chemical Properties and Absolute Configuration : The study by Plettner et al. (2005) explored the absolute configuration of Bicyclo[2.2.1]heptan-2-one and its derivatives. This research is crucial for understanding the chemical and physical properties of these compounds, including Bicyclo[2.2.1]hept-5-ene-2-carboxamide (Plettner et al., 2005).
Polymerization Applications : The work of Mathew et al. (1996) and Reinmuth et al. (1996) demonstrated the use of this compound in Pd(II)-catalyzed homo- and copolymerizations, producing cycloaliphatic polyolefins with functional groups. These findings are significant for the development of new materials with specific properties (Mathew et al., 1996); (Reinmuth et al., 1996).
Photoreactivity and Optical Applications : Griesser et al. (2009) investigated Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) and found that UV irradiation significantly increases the refractive index of the polymer, making it suitable for optical applications like waveguiding. This study highlights the potential of this compound in photoreactive polymers (Griesser et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Norbornene-2-carboxamide derivatives have been found to have affinities to the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes .
Mode of Action
The compound interacts with its targets, the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors, leading to changes in the serotonergic system .
Biochemical Pathways
The compound’s interaction with the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors affects the serotonergic system, which is involved in numerous biochemical pathways. These pathways play a crucial role in mood regulation, cognition, learning, and memory
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s LogP values suggest moderate lipophilicity, which could impact its distribution within the body .
Result of Action
Its interaction with the 5-ht 1a, 5-ht 2a, and 5-ht 2c receptors suggests that it could have effects on mood, cognition, learning, and memory .
Propiedades
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915185 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95-17-0, 51757-82-5, 51757-85-8 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives influence their interaction with serotonin receptors?
A1: Research indicates that incorporating specific structural elements into this compound derivatives significantly impacts their affinity and selectivity for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C subtypes []. A study focusing on a series of these derivatives discovered that combining a heterocyclic nucleus, a propyl chain, and a 4-substituted piperazine moiety led to compounds exhibiting high affinity and specificity for these receptors []. The study highlights the importance of careful substituent selection within the this compound scaffold for optimizing interactions with serotonin receptors and achieving desired pharmacological profiles.
Q2: Can this compound derivatives be utilized in material science applications?
A2: Yes, this compound derivatives, specifically Norborn-5-en-2-ylmethylamine (a derivative), have been successfully employed in developing porous monolithic polymeric supports for ligand-free metal catalysis []. These supports, synthesized through ring-opening metathesis polymerization, utilize the reactive Norbornene moiety for further functionalization []. This approach facilitates the immobilization of metal catalysts within the porous structure, enabling efficient and selective catalytic reactions.
Q3: Have any computational studies been conducted to understand the interaction of this compound derivatives with their biological targets?
A3: Yes, molecular docking studies have been performed to understand the interaction of this compound derivatives with serotonin receptors []. These computational studies aim to rationalize the observed pharmacological activities and provide insights into the binding modes and crucial interactions between these derivatives and their target receptors []. Such information is invaluable for further structural optimization and the design of novel compounds with enhanced properties.
Q4: What is the significance of the amide group in this compound in the context of self-assembly?
A4: Research indicates that the amide group in this compound plays a crucial role in directing the self-assembly of these molecules [, ]. The specific substituents attached to the nitrogen atom of the amide group significantly influence the resulting supramolecular structures formed through hydrogen bonding and other non-covalent interactions [, ]. This self-assembly behavior holds potential for developing novel materials with tailored properties based on this compound derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate](/img/structure/B7766745.png)








